methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrobenzoyl group attached to an amino group, which is further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate typically involves the following steps:
Amidation: The nitrobenzoyl compound is then reacted with an amine to form the corresponding amide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate
- Methyl 2-[(2-nitrobenzoyl)amino]benzoate
- Methyl 3-[(2-nitrobenzoyl)amino]benzoate
Uniqueness
Methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
methyl 3-[(2-nitrobenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-20-13(17)11-9(6-7-21-11)14-12(16)8-4-2-3-5-10(8)15(18)19/h2-7H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKRFHRFSXTIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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